2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile
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Overview
Description
2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexene ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, dimedone, and malononitrile under solvent-free conditions. This reaction is often catalyzed by amine-functionalized SiO2@Fe3O4 nanoparticles, which provide high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: A related compound with a similar cyclohexene ring and nitrile group.
4,4-Dimethyl-6-oxo-2-(2-aminoanilino)-1-cyclohexene-1-carbodithioic acid methyl ester: Another compound with a similar structure but different functional groups.
Uniqueness
2-Amino-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexene ring
Properties
IUPAC Name |
2-amino-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-7(11)6(5-10)8(12)4-9/h3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVBTFKAGKHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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